3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, an oxadiazole ring, and a methoxybenzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The fluorobenzyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxybenzenesulfonamide moiety through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, given its unique structural features.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and oxadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorobenzyl group but lacks the oxadiazole ring and methoxybenzenesulfonamide moiety.
Other Oxadiazoles: Compounds containing the 1,2,4-oxadiazole ring but with different substituents.
Uniqueness
3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity, while the oxadiazole ring contributes to its stability and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-ethyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-5-15-9-7-8-12-27(15)19(28)14-31-23-24-20-17-13-16(30-4)10-11-18(17)25(3)21(20)22(29)26(23)6-2/h10-11,13,15H,5-9,12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNJDYQAQVGOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2CC)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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